3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one

Overview

Description

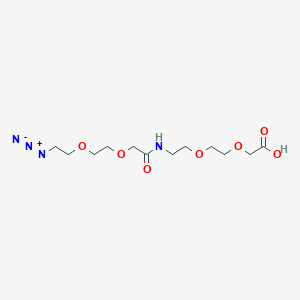

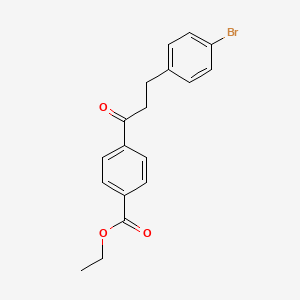

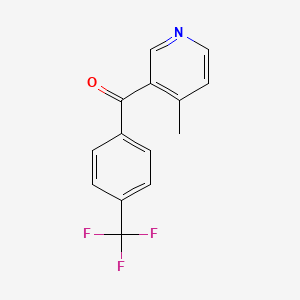

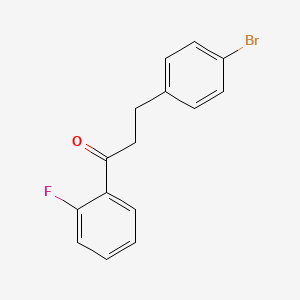

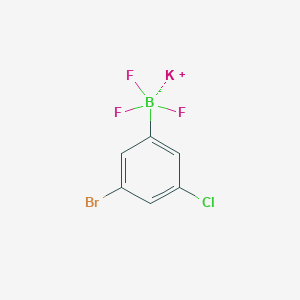

3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromine atom attached to the para position of one phenyl ring and a fluorine atom attached to the ortho position of another phenyl ring, both connected through a three-carbon propanone chain. The presence of halogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairments .

Mode of Action

For instance, some bromophenyl derivatives have been found to inhibit AchE activity . This inhibition could affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been associated with the modulation of oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage . The overexpression of ROS has been linked to disease development .

Pharmacokinetics

Similar compounds have been studied for their medicinal potential based on physiochemical and pharmacokinetics, including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Bromophenyl)-2’-fluoropropiophenone. For instance, 4-Bromodiphenyl ether, a related compound, is a persistent organic environmental pollutant . It’s the metabolism of polybrominated diphenylethers, which are widely used as bromine-based fire retardants . Therefore, the presence of such compounds in the environment could potentially affect the action of 3-(4-Bromophenyl)-2’-fluoropropiophenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses 4-bromobenzoyl chloride and 2-fluorobenzene as starting materials, with aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the use of Grignard reagents. In this approach, 4-bromophenylmagnesium bromide is reacted with 2-fluorobenzaldehyde, followed by oxidation to yield the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 3-(4-bromophenyl)-1-(2-fluorophenyl)propanoic acid.

Reduction: Formation of 3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-ol.

Substitution: Formation of derivatives where the bromine or fluorine atoms are replaced by other functional groups.

Scientific Research Applications

3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorophenyl)-1-(2-fluorophenyl)propan-1-one

- 3-(4-bromophenyl)-1-(2-chlorophenyl)propan-1-one

- 3-(4-fluorophenyl)-1-(2-bromophenyl)propan-1-one

Uniqueness

3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one is unique due to the specific combination of bromine and fluorine atoms in its structure. This combination can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBQKGYIUZIBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227645 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-70-1 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)